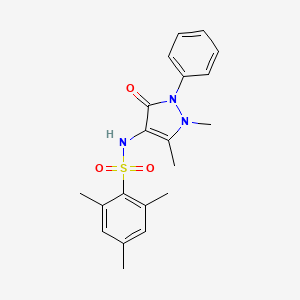

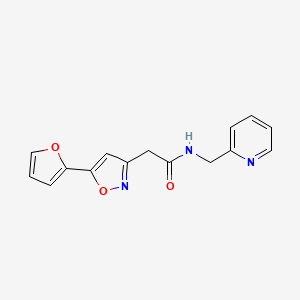

![molecular formula C25H23ClF3N3O3 B2470793 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-3-(4-methoxyanilino)-N-methyl-2-phenylacrylamide CAS No. 337919-79-6](/img/structure/B2470793.png)

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-3-(4-methoxyanilino)-N-methyl-2-phenylacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

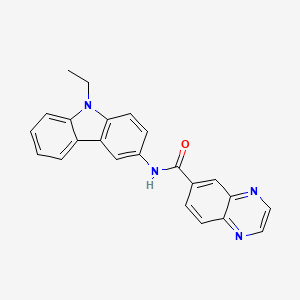

The molecular structure of this compound would be characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and an ether linkage to an ethyl chain. This is further connected to an acrylamide moiety substituted with a methoxyaniline and a phenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that it could undergo reactions typical of pyridines, trifluoromethyl groups, and acrylamides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the acrylamide could participate in hydrogen bonding .Scientific Research Applications

Phytotoxicity in Herbicide Applications

Research by Buhler and Burnside (1984) on similar compounds reveals that phytotoxicity, crucial in herbicide applications, can be influenced by factors like carrier volume and addition of crop oil concentrate. They specifically studied fluazifop-butyl, haloxyfop-methyl, and sethoxydim, which have structural similarities with the compound , particularly in the presence of trifluoromethyl and pyridinyl groups (Buhler & Burnside, 1984).

Synthesis of Related Fluorinated Compounds

Wang et al. (2012) focused on synthesizing derivatives involving trifluoromethylated pyran compounds, highlighting the significance of the trifluoromethyl group in the synthesis of fluorinated heterocyclic compounds. Such compounds are crucial in various chemical and pharmaceutical applications (Wang et al., 2012).

Reactivity with Nucleophiles

Gadzhili et al. (2015) investigated reactions of certain pyridine carboxylates with O- and N-nucleophiles. These studies are crucial for understanding the chemical behavior of pyridine derivatives in synthesizing various organic compounds (Gadzhili et al., 2015).

Herbicide Activation by Light

Research by Devlin et al. (1983) on herbicides like oxyfluorfen and RH-8817, which include chloro- and trifluoromethyl groups, suggests the importance of light in the activation of certain herbicides. This understanding is essential for developing effective agricultural chemicals (Devlin et al., 1983).

Future Directions

properties

IUPAC Name |

(Z)-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-3-(4-methoxyanilino)-N-methyl-2-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClF3N3O3/c1-32(12-13-35-23-22(26)14-18(15-31-23)25(27,28)29)24(33)21(17-6-4-3-5-7-17)16-30-19-8-10-20(34-2)11-9-19/h3-11,14-16,30H,12-13H2,1-2H3/b21-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQMUBWEUMEJFQ-PGMHBOJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C(=CNC2=CC=C(C=C2)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCOC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)/C(=C\NC2=CC=C(C=C2)OC)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-3-(4-methoxyanilino)-N-methyl-2-phenylacrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

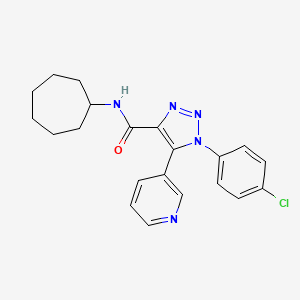

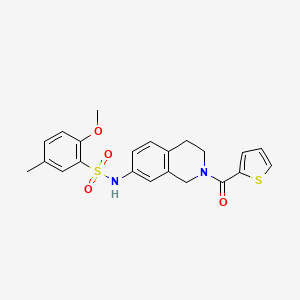

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2470714.png)

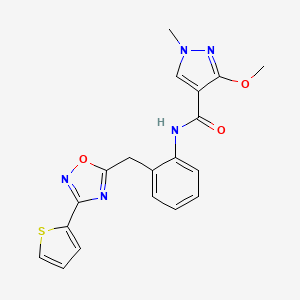

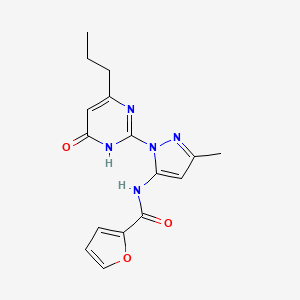

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470717.png)

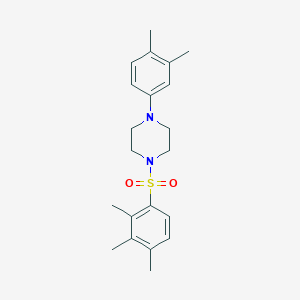

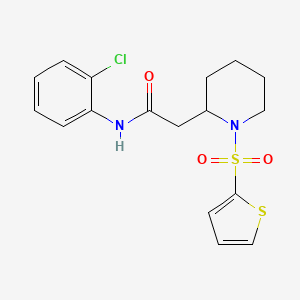

![4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2470723.png)

![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2470724.png)

![N-(3,5-difluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2470728.png)